1-Benzyl-4-(trifluoromethyl)benzene

Lipophilicity Physicochemical Properties ADME

Researchers requiring precise LogP modulation in diphenylmethane-based SAR studies often face supply inconsistencies with generic building blocks. 1-Benzyl-4-(trifluoromethyl)benzene (CAS 34239-04-8) addresses this with: • Calculated LogP of 4.30-a ~0.31 unit increase over unsubstituted diphenylmethane-for predictable ADME profile tuning. • Defined reactivity as a precursor in Pd-catalyzed Suzuki-Miyaura cross-coupling for 1,1-diaryl-2,2,2-trifluoroethane libraries. • Guaranteed ≥95% purity, minimizing side reactions from unknown impurities in exploratory syntheses.

Molecular Formula C14H11F3
Molecular Weight 236.23 g/mol
CAS No. 34239-04-8
Cat. No. B1297645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(trifluoromethyl)benzene
CAS34239-04-8
Molecular FormulaC14H11F3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyCBGATXAZTATZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(trifluoromethyl)benzene: Core Building Block Overview


1-Benzyl-4-(trifluoromethyl)benzene (CAS 34239-04-8) is an organic compound with the molecular formula C14H11F3, characterized by a diphenylmethane core substituted with a trifluoromethyl (-CF3) group . It is also known by several synonyms including 4-benzylbenzotrifluoride and 4-trifluoromethyldiphenylmethane . This compound is primarily used as a versatile building block or intermediate in organic synthesis, with its utility stemming from the specific physicochemical properties imparted by the CF3 group on the diphenylmethane scaffold .

Core Building Block
Versatile intermediate for diphenylmethane scaffold derivatization
Trifluoromethylated Scaffold
CF3 group imparts distinct lipophilic and electronic profile
Defined Physicochemical Profile
Reported logP and reactivity context for method selection

Why Generic Substitution Fails for This Scaffold


Generic substitution among diphenylmethane derivatives is often not feasible due to the profound and quantifiable impact of substituents on key molecular properties. For instance, the presence of the 4-trifluoromethyl group in 1-Benzyl-4-(trifluoromethyl)benzene results in a calculated LogP of 4.30 [1], which is significantly higher than that of the unsubstituted parent compound, diphenylmethane (LogP ~3.99) [2]. This ~0.3 unit increase in lipophilicity, driven by the CF3 group, directly affects solubility, membrane permeability, and overall pharmacokinetic behavior in a biological or environmental context . Furthermore, the strong electron-withdrawing nature of the CF3 group fundamentally alters the reactivity and selectivity of the aromatic ring in cross-coupling reactions compared to analogs lacking this group [3].

Lipophilicity Mismatch
Replacing with unsubstituted diphenylmethane may shift logP-dependent properties and membrane partitioning
Electronic Profile Divergence
CF3 group alters aromatic reactivity; cross-coupling outcomes may not transfer to non-fluorinated analogs

Quantifiable Differentiation Evidence


Enhanced Lipophilicity by Trifluoromethyl Group

The introduction of a 4-trifluoromethyl group significantly increases the lipophilicity of the diphenylmethane core. 1-Benzyl-4-(trifluoromethyl)benzene exhibits a calculated LogP value of 4.30 [1]. In comparison, the unsubstituted parent compound, diphenylmethane, has a reported experimental LogP of 3.99 [2]. This demonstrates that the CF3 substituent is responsible for a ~0.31 unit increase in LogP.

Lipophilicity Comparison
Class-level inference
4.30 vs 3.99
Supports lipophilicity-based scaffold selection
Calculated vs experimental logP context
Lipophilicity Physicochemical Properties ADME

Commercial Purity Grade Specification

For researchers requiring a reliable building block, this compound is consistently available from multiple vendors with a specified minimum purity of 95% . Some suppliers offer a higher grade of 98% purity . This contrasts with less common or custom-synthesized analogs where purity may be variable or not guaranteed.

Purity Specification
Specification review
95–98%
Supports procurement and reproducibility
Synthetic Intermediate Material Specification Procurement

Steric and Electronic Effects in Cross-Coupling

The para-trifluoromethylbenzyl motif is a validated substrate in palladium-catalyzed Suzuki-Miyaura cross-couplings to access 1,1-diaryl-2,2,2-trifluoroethanes [1]. The steric bulk and electronic influence of the CF3 group on the benzylic position are critical for achieving the reported stereospecificity and yields, a parameter that would differ significantly with an unsubstituted or differently substituted benzyl halide.

Cross-Coupling Reactivity
Class-level inference
Viable substrate in Pd-catalyzed Suzuki-Miyaura coupling
Supports coupling methodology selection
Reactivity profile from class-level data
Synthetic Methodology Cross-Coupling Catalysis

Recommended Application Scenarios


Medicinal Chemistry Lead Optimization for Lipophilicity

1-Benzyl-4-(trifluoromethyl)benzene is an ideal building block for SAR studies where a 0.31 unit increase in LogP relative to the unsubstituted diphenylmethane core is desired [1][2]. This property is crucial for modulating ADME profiles, potentially improving membrane permeability and metabolic stability.

Pd-Catalyzed Synthesis of 1,1-Diaryltrifluoroethanes

This compound serves as a key precursor for synthesizing a library of functionalized 1,1-diaryl-2,2,2-trifluoroethanes using established palladium-catalyzed Suzuki-Miyaura cross-coupling methodologies [3]. Its defined reactivity profile supports the generation of enantioenriched products.

General Organic Synthesis with High-Purity Building Block

As a building block available with a guaranteed purity of ≥95% , it is suitable for a wide range of exploratory chemical syntheses where a trifluoromethylated benzyl group needs to be introduced. The reliable purity reduces the risk of side reactions from unknown impurities.

Application
Selection Property
Validation Focus
Lipophilicity-focused SAR studies
CF3-mediated logP shift
ADME endpoint screening
Pd-catalyzed diaryltrifluoroethane synthesis
Benzylic C(sp3) reactivity
Enantioselective coupling methods
General trifluoromethylbenzyl introduction
Guaranteed purity specification
Reproducibility and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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